

Grignard reaction with 2-Bromo-1-octene

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Compound Focus: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: S763700

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Chemical Identity of 2-Bromo-1-octene

The table below summarizes the key identifying information and physical properties of **2-Bromo-1-octene** as reported by chemical suppliers.

| | | | |
|---|---|-------------------------------------|-------------------|
| Property Value / Description | :--- :--- | CAS Number 13249-60-0 [1] [2] [3] | Molecular Formula |
| C ₈ H ₁₅ Br [1] [2] [3] | Molecular Weight 191.11 g/mol [1] [3] | Chemical Structure | |

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Structure of 2-Bromo-1-octene. The bromine is on the second carbon, adjacent to the double bond. [2] | | **Common Purity** | 95% to 97% [1] [3] | | **Reported Boiling Point** | 183.9°C (estimate) [2] | | **Reported Density** | 1.133 - 1.134 g/cm³ (estimate) [2] [3] |

Reactivity Considerations and Challenges

The utility of **2-Bromo-1-octene** in Grignard reactions stems from its structure as an **allylic bromide**. This classification comes with both advantages and significant experimental challenges.

- **Grignard Reagent Formation:** The compound can theoretically undergo magnesium insertion to form an allylic Grignard reagent. A closely related compound, 8-Bromo-1-octene, is explicitly noted to form a Grignard reagent, supporting the feasibility of this reaction for **2-Bromo-1-octene** [4].
- **Stability of the Allylic System:** The carbon-bromine bond is adjacent to a carbon-carbon double bond, creating an **allylic system**. If a radical intermediate forms during the reaction, it is stabilized by **resonance delocalization** across three carbon atoms, making it more stable than a typical alkyl radical [5] [6]. While this can facilitate initial reaction, it also opens pathways for side reactions and can make the resulting Grignard reagent more reactive and potentially less stable.
- **Risk of Unwanted Rearrangement and Polymerization:** The high reactivity and resonance stabilization of the allylic system mean the Grignard reagent formed could be prone to **isomerization** or act as an electrophile itself in polymerization reactions. This necessitates careful control of reaction conditions, including temperature and concentration.

Proposed General Experimental Protocol

Due to the lack of a specific published procedure for **2-Bromo-1-octene**, the following protocol is inferred from standard Grignard practices and the specific considerations of allylic halides. This should be treated as a starting point for optimization.

Formation of the Grignard Reagent (2-Octenylmagnesium Bromide)

Materials:

- **2-Bromo-1-octene:** 1.0 equivalent (e.g., 1.91 g, 10.0 mmol).
- **Magnesium (Mg) turnings:** 1.1 - 1.5 equivalents.
- **Anhydrous Diethyl Ether or Tetrahydrofuran (THF):** freshly distilled from sodium/benzophenone.
- **Iodine crystal** (optional, to initiate reaction).

Procedure:

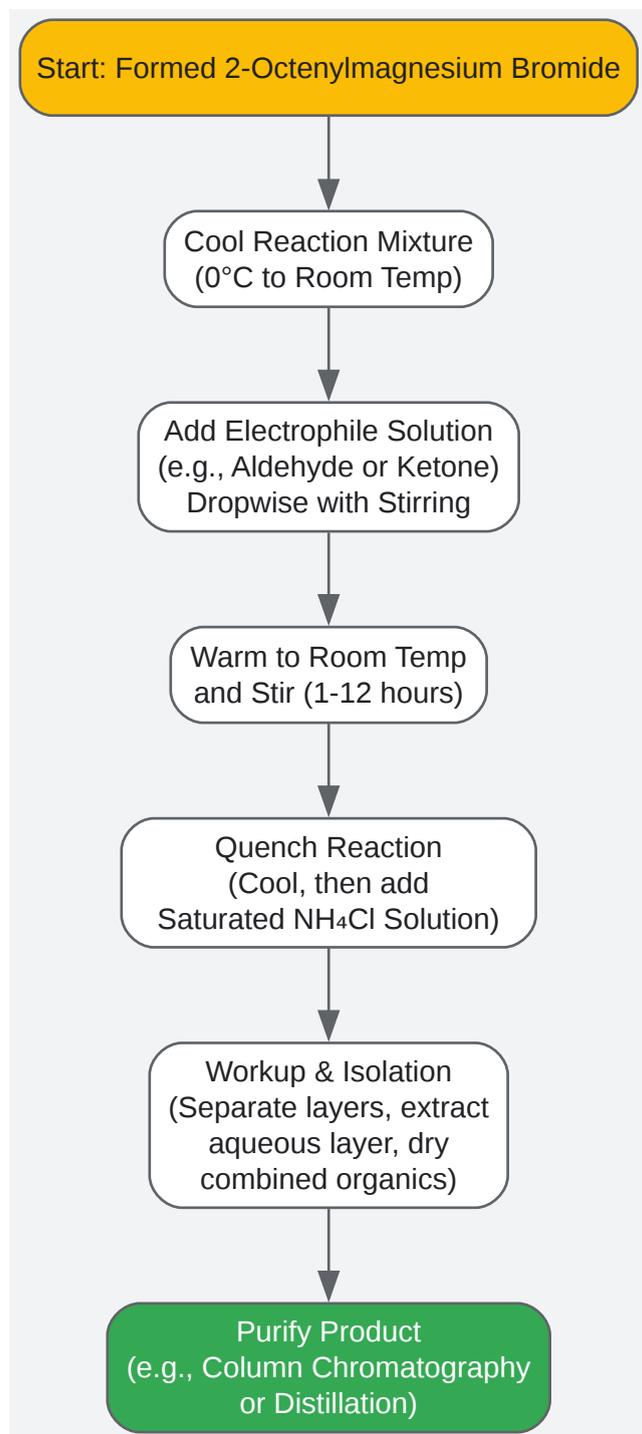
- **Setup:** Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Purge and maintain an inert atmosphere (e.g., argon or nitrogen).
- **Activation:** Add magnesium turnings and a small crystal of iodine to the flask. Add a minimal amount of anhydrous solvent to cover the magnesium.
- **Initiation:** Gently warm the mixture. Prepare a solution of **2-Bromo-1-octene** in anhydrous solvent. Add a small portion (~1-2 mL) of this solution dropwise to the magnesium. The initiation is often

signaled by a decolorization of the iodine and a cloudiness or gentle reflux of the solvent.

- **Addition:** Once initiated, slowly add the remainder of the **2-Bromo-1-octene** solution at a rate that maintains a gentle reflux. After complete addition, stir the reaction mixture at room temperature or under gentle reflux until the magnesium is nearly consumed (typically 1-2 hours). The formation of the Grignard reagent can often be observed as a darkening of the solution and the persistence of a greyish suspension.

Reaction with Electrophiles

The generated Grignard reagent can then be used in standard reactions. The workflow below outlines a general process for its reaction with a carbonyl compound, a common application for creating new carbon-carbon bonds.



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General Workflow for Grignard Reaction with an Electrophile

Critical Safety and Handling Information

Proper handling is crucial due to the moisture-sensitive and reactive nature of Grignard chemistry.

| Aspect | Guidelines |
|--|---|
| Moisture-Sensitive Nature | The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the Grignard reagent [7] [8]. |
| Material Storage | 2-Bromo-1-octene should be stored sealed under an inert atmosphere at low temperatures (e.g., 0-4°C) to prevent degradation. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required, including safety glasses, gloves, and a lab coat. Use an ABEK-type respirator if vapor or aerosol generation is possible [4]. |
| Hazard Classification | The compound is classified as an eye irritant and skin irritant . It may also cause target organ toxicity (respiratory system) [4]. |
| Physical Hazard | It is a combustible liquid with a flash point of ~78°C [4]. Keep away from heat and ignition sources. |

Key Insights for Researchers

For scientists in drug development, working with **2-Bromo-1-octene** in Grignard reactions offers a path to synthetically valuable allylic intermediates but requires careful planning.

- **Start with Small Scales:** Due to the potential instability and high reactivity, initial experiments should be conducted on a small scale (e.g., 1-2 mmol) to optimize conditions.
- **Monitor Reaction Progress:** Use analytical techniques like Thin-Layer Chromatography (TLC) or GC-MS to monitor both the consumption of the starting material and the formation of the desired product versus side products.
- **Consider the "Turbo-Grignard" Alternative:** Using a **Turbo-Grignard** reagent (prepared with Mg and LiCl) can enhance chemoselectivity and may offer better performance with challenging substrates like allylic halides [8].

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